

"3-Bromo-5-hydroxy-4-methoxybenzoic acid"

CAS number 52783-66-1

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B010252

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An In-Depth Technical Guide to **3-Bromo-5-hydroxy-4-methoxybenzoic Acid**

Abstract

This technical guide provides a comprehensive scientific overview of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** (CAS No. 52783-66-1), a halogenated aromatic carboxylic acid. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for spectroscopic characterization, and a discussion of its potential applications. As a natural product found in marine organisms, this molecule represents an interesting scaffold for synthetic and medicinal chemistry.[1] This guide synthesizes theoretical knowledge with practical, field-proven insights to provide a self-validating framework for laboratory investigation.

Introduction and Foundational Chemistry

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid, a class of compounds that are central to organic chemistry and pharmacology. Its structure is characterized by a benzene ring functionalized with a carboxylic acid, a bromine atom, a hydroxyl group, and a methoxy group. This specific substitution pattern, particularly the presence of the bromine atom, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Notably, **3-Bromo-5-hydroxy-4-methoxybenzoic acid** has been identified as a natural product isolated from the red algae *Rhodomela confervoides*.^[1] The biosynthesis of halogenated compounds in marine organisms is a sophisticated enzymatic process, and such natural products are a rich source of novel bioactive molecules. The unique arrangement of functional groups suggests potential for chemical modification and exploration of structure-activity relationships (SAR) in various biological contexts.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The properties of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** are summarized below.

Property	Value	Source
CAS Number	52783-66-1	[1] [2] [3]
IUPAC Name	3-bromo-5-hydroxy-4-methoxybenzoic acid	[2]
Molecular Formula	C ₈ H ₇ BrO ₄	[1] [2]
Molecular Weight	247.04 g/mol	[1] [2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1Br)C(=O)O)O</chem>	[2]
InChI	InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)	[1]
XLogP3 (Computed)	1.8	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]

Synthesis and Purification

While this compound is a natural product, laboratory synthesis is essential for obtaining sufficient quantities for research and ensuring high purity. A direct, published synthesis for this specific isomer is not readily available; however, a plausible and logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical precursor for this synthesis is 5-hydroxy-4-methoxybenzoic acid. The regiochemistry of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.

- Hydroxyl (-OH) at C5: A powerful activating group and an *ortho*-, *para*-director. It strongly activates positions C4, C6, and C2.
- Methoxy (-OCH₃) at C4: A strong activating group and an *ortho*-, *para*-director. It strongly activates positions C3 and C5.
- Carboxylic Acid (-COOH) at C1: A deactivating group and a *meta*-director. It directs incoming electrophiles to positions C3 and C5.

The directing effects of the hydroxyl and methoxy groups are synergistic and overwhelmingly favor substitution at the C3 position, which is *ortho* to both activating groups. The deactivating carboxyl group also directs to this position. This convergence of directive effects makes the bromination of 5-hydroxy-4-methoxybenzoic acid a highly selective and efficient theoretical route to the target molecule.

Caption: Proposed synthetic route via electrophilic bromination.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as vanillin and its derivatives.^{[4][5]}

Materials:

- 5-hydroxy-4-methoxybenzoic acid

- Glacial Acetic Acid
- Bromine (Br₂)
- 10% Sodium Thiosulfate (Na₂S₂O₃) solution
- Ice-cold deionized water
- Ethanol (for recrystallization)

Procedure:

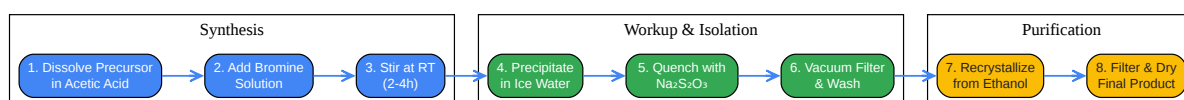
- **Dissolution:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in a minimal amount of glacial acetic acid. Stir until a homogeneous solution is formed.
- **Bromine Addition:** In a fume hood, prepare a solution of 1.1 equivalents of bromine in a small amount of glacial acetic acid. Using a dropping funnel, add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30 minutes at room temperature.
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent over-bromination.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will typically maintain a reddish-orange color due to the presence of excess bromine.
- **Workup & Quenching:** Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.
- **Quench Excess Bromine:** Add 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears. **Causality Note:** Sodium thiosulfate reduces unreacted Br₂ to colorless Br⁻, which is essential for safety and product purity.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

- **Drying:** Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.

- **Solvent Selection:** Dissolve the crude solid in a minimal amount of hot ethanol. Causality Note: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
- **Collection:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.



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